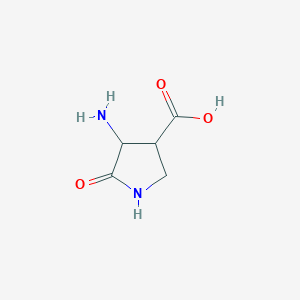
4-Amino-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with an amino group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165°C) to form the desired pyrrolidine ring . Another approach includes the use of proline derivatives, where the carboxylic group at position 5 is coupled to side chains .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free condensation reactions, which are advantageous due to their reduced environmental impact and cost-effectiveness. These methods typically employ high temperatures and specific catalysts to drive the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including antioxidant and anticancer properties
Wirkmechanismus
The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it has been shown to activate the Nrf2 transduction pathway, which plays a role in cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Oxopyrrolidine-3-carboxylic acid: Lacks the amino group at the 4-position, which can significantly alter its biological activity.
1-Substituted 5-Oxopyrrolidine-3-carboxylic acids: These compounds have various substituents at the 1-position, leading to different properties and applications.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring structure but differ in the position and nature of functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
4-amino-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
QLAGNSQDEXBBGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



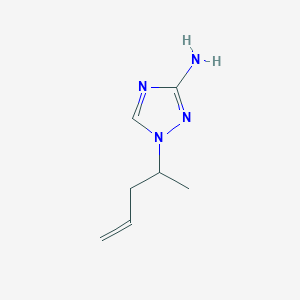

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)



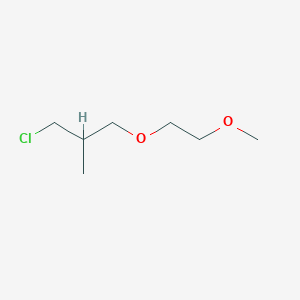
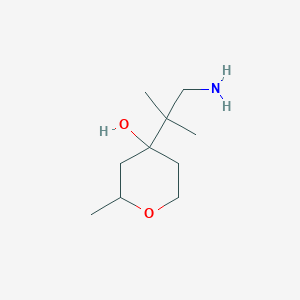

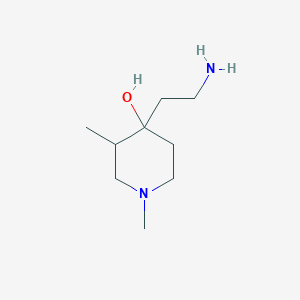

![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
